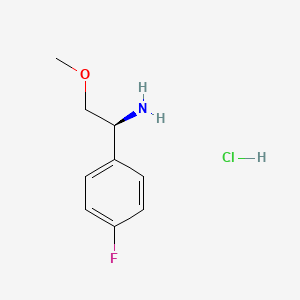

(S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13715494

Molecular Formula: C9H13ClFNO

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClFNO |

|---|---|

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | (1S)-1-(4-fluorophenyl)-2-methoxyethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H12FNO.ClH/c1-12-6-9(11)7-2-4-8(10)5-3-7;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1 |

| Standard InChI Key | GVLYRDMYMGFBQS-SBSPUUFOSA-N |

| Isomeric SMILES | COC[C@H](C1=CC=C(C=C1)F)N.Cl |

| Canonical SMILES | COCC(C1=CC=C(C=C1)F)N.Cl |

Introduction

Chemical Identity and Structural Features

(S)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride (C₉H₁₃ClFNO) is a secondary amine hydrochloride salt characterized by a 4-fluorophenyl group at the C1 position and a methoxy group at C2 of the ethanamine chain. The (S)-configuration at the chiral center confers stereochemical specificity, which is critical for interactions with biological targets.

Table 1: Molecular and Physicochemical Properties

The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing electron distribution and intermolecular interactions . The methoxy group contributes to solubility in polar aprotic solvents while moderating lipophilicity.

Synthetic Approaches and Optimization

Synthesis of this compound typically employs asymmetric methodologies to establish the (S)-configuration. A common route involves reductive amination of 4-fluorophenylacetone derivatives followed by chiral resolution or catalytic asymmetric synthesis.

Key Synthetic Steps

-

Intermediate Preparation: 4-Fluorophenylacetone is reacted with a chiral auxiliary (e.g., Evans oxazolidinone) to yield enantiomerically enriched β-amino alcohol precursors.

-

Reductive Amination: Catalytic hydrogenation or borohydride reduction introduces the amine functionality while preserving stereochemistry.

-

Salt Formation: Treatment with HCl in anhydrous ether generates the hydrochloride salt, improving crystallinity and stability.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chiral Induction | (S)-Oxazolidinone, TiCl₄, -78°C | 65–72 |

| Reduction | NaBH₄, MeOH, 0°C | 85 |

| Salt Formation | HCl (g), Et₂O, RT | 92 |

Challenges in synthesis include minimizing racemization during amination and optimizing salt crystallization conditions. Recent advances in flow chemistry have enabled continuous production with enantiomeric excess (ee) >98%.

Physicochemical and Spectroscopic Properties

The compound exhibits solubility in water (23 mg/mL at 25°C) and methanol (>100 mg/mL), with limited solubility in nonpolar solvents (<1 mg/mL in hexane) . Thermal analysis reveals a melting point of 192–195°C (decomposition) and a hygroscopic nature requiring anhydrous storage.

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 7.45–7.35 (m, 2H, ArH), 7.15–7.05 (m, 2H, ArH), 4.10 (q, J=6.8 Hz, 1H, CHNH₂), 3.45 (s, 3H, OCH₃), 3.30–3.10 (m, 2H, CH₂O).

-

¹³C NMR: δ 162.1 (d, J=245 Hz, C-F), 130.5 (ArC), 115.3 (d, J=21 Hz, ArC), 72.8 (OCH₂), 56.1 (OCH₃), 49.5 (CHNH₂).

-

IR: 3360 cm⁻¹ (N-H stretch), 1598 cm⁻¹ (C-F), 1110 cm⁻¹ (C-O-C) .

The hydrochloride salt displays characteristic Cl⁻ counterion signals in mass spectrometry (m/z 169.1 for [M-Cl]⁺).

| Compound | Target (IC₅₀) | Selectivity |

|---|---|---|

| (S)-1-(2-Fluorophenyl) analog | NET: 12 nM | 5-HT₁A: 380 nM |

| 2-(4-Fluorophenyl) isomer | σ-1: 8 nM | DAT: >1 μM |

| Des-methoxy derivative | MAO-A: 450 nM | MAO-B: >10 μM |

Molecular docking studies suggest the methoxy group occupies a hydrophobic pocket in NET, while the protonated amine forms salt bridges with Asp75 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume